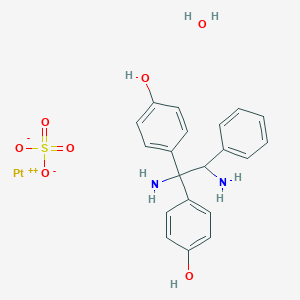
Aqua(1,1-bis(4-hydroxyphenyl)-1,2-diamino-2-phenylethane)platinum(II) sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aqua(1,1-bis(4-hydroxyphenyl)-1,2-diamino-2-phenylethane)platinum(II) sulfate is a platinum-based compound with the chemical formula this compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Aqua(1,1-bis(4-hydroxyphenyl)-1,2-diamino-2-phenylethane)platinum(II) sulfate typically involves the coordination of platinum with the ligand 1,1-bis(p-hydroxyphenyl)-1,2-diamino-2-phenylethane (Diamino-bhpe). The reaction is carried out in an aqueous medium, where platinum salts such as platinum(II) sulfate are reacted with the ligand under controlled conditions. The reaction is usually performed at room temperature, and the product is purified through crystallization or other separation techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification methods to ensure the quality and consistency of the final product. The production is carried out in specialized facilities equipped with the necessary safety and environmental controls.
化学反応の分析
Types of Reactions
Aqua(1,1-bis(4-hydroxyphenyl)-1,2-diamino-2-phenylethane)platinum(II) sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: Reduction reactions can convert this compound to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the coordinated water molecule or sulfate group is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out in aqueous or organic solvents.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used. These reactions are often performed under inert atmosphere conditions.
Substitution: Ligand substitution reactions are facilitated by the use of excess ligands and appropriate solvents, such as water or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of Pt(IV) species, while reduction can yield Pt(0) or Pt(II) species. Substitution reactions result in the formation of new coordination complexes with different ligands.
科学的研究の応用
Aqua(1,1-bis(4-hydroxyphenyl)-1,2-diamino-2-phenylethane)platinum(II) sulfate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: this compound is studied for its potential biological activities, such as anticancer properties.
Medicine: The compound is investigated for its potential use in chemotherapy, particularly in the treatment of platinum-resistant cancers.
Industry: this compound is used in industrial processes that require platinum-based catalysts, such as petrochemical refining and environmental remediation.
作用機序
The mechanism of action of Aqua(1,1-bis(4-hydroxyphenyl)-1,2-diamino-2-phenylethane)platinum(II) sulfate involves its interaction with molecular targets, such as DNA and proteins. The compound can form covalent bonds with nucleophilic sites on DNA, leading to the formation of DNA adducts that interfere with DNA replication and transcription. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, this compound can interact with proteins, altering their function and contributing to its biological effects.
類似化合物との比較
Aqua(1,1-bis(4-hydroxyphenyl)-1,2-diamino-2-phenylethane)platinum(II) sulfate can be compared with other platinum-based compounds, such as cisplatin, carboplatin, and oxaliplatin While these compounds share similar coordination chemistry, this compound is unique due to its specific ligand structure and coordination environment
List of Similar Compounds
Cisplatin: A widely used chemotherapy drug with a simple coordination structure.
Carboplatin: A second-generation platinum-based chemotherapy drug with improved safety profile.
Oxaliplatin: A third-generation platinum-based chemotherapy drug with activity against platinum-resistant cancers.
特性
CAS番号 |
156248-29-2 |
|---|---|
分子式 |
C20H22N2O7PtS |
分子量 |
629.5 g/mol |
IUPAC名 |
4-[1,2-diamino-1-(4-hydroxyphenyl)-2-phenylethyl]phenol;platinum(2+);sulfate;hydrate |
InChI |
InChI=1S/C20H20N2O2.H2O4S.H2O.Pt/c21-19(14-4-2-1-3-5-14)20(22,15-6-10-17(23)11-7-15)16-8-12-18(24)13-9-16;1-5(2,3)4;;/h1-13,19,23-24H,21-22H2;(H2,1,2,3,4);1H2;/q;;;+2/p-2 |
InChIキー |
NSMRISLDWJWQTG-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C=C1)C(C(C2=CC=C(C=C2)O)(C3=CC=C(C=C3)O)N)N.O.[O-]S(=O)(=O)[O-].[Pt+2] |
正規SMILES |
C1=CC=C(C=C1)C(C(C2=CC=C(C=C2)O)(C3=CC=C(C=C3)O)N)N.O.[O-]S(=O)(=O)[O-].[Pt+2] |
同義語 |
aqua(1,1-bis(4-hydroxyphenyl)-1,2-diamino-2-phenylethane)platinum(II) sulfate aqua(1,1-bis(p-hydroxyphenyl)-1,2-diamino-2-phenylethane)sulfatoplatinum(II) Pt(diamino-BHPE)(H2O)(SO4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















